molecular formula C14H15N9O3S3 B12785362 Cefazolinamide CAS No. 2410652-70-7

Cefazolinamide

Cat. No.: B12785362
CAS No.: 2410652-70-7
M. Wt: 453.5 g/mol
InChI Key: UJXOAWOOZVMQQR-NOZJJQNGSA-N
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Description

Cefazolinamide is a compound related to the cephalosporin class of antibiotics. Cephalosporins are a group of β-lactam antibiotics originally derived from the fungus Acremonium. This compound, like other cephalosporins, is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefazolinamide can be synthesized through a series of chemical reactions starting from 7-amino cephalosporanic acid (7-ACA). One common method involves the acylation of 7-ACA with specific acylating agents under controlled conditions. The process typically involves the use of organic solvents and strong acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow synthesis techniques. This method allows for efficient mixing of substrates and rapid reaction times, resulting in higher yields and purity of the final product. The continuous-flow process can be scaled up from small to medium production levels, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cefazolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pH levels, and the use of organic solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified antibacterial properties. These derivatives can be tailored to target specific bacterial strains or to improve pharmacokinetic properties .

Scientific Research Applications

Cefazolinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-lactam antibiotic synthesis and reactivity.

    Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Used in the development of new antibiotic formulations and drug delivery systems

Mechanism of Action

Cefazolinamide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Cefazolinamide is similar to other cephalosporins, such as cefazolin, cefuroxime, and ceftazidime. it has unique properties that make it distinct:

These comparisons highlight the unique properties of this compound, such as its specific binding affinity to PBPs and its effectiveness against a wide range of bacterial strains.

Properties

CAS No.

2410652-70-7

Molecular Formula

C14H15N9O3S3

Molecular Weight

453.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide

InChI

InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13-/m1/s1

InChI Key

UJXOAWOOZVMQQR-NOZJJQNGSA-N

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N

Origin of Product

United States

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